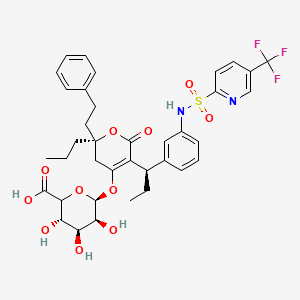
Tipranavir beta-D-Glucuronide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tipranavir beta-D-Glucuronide is a labeled metabolite of Tipranavir . It is used for research purposes and is not intended for diagnostic or therapeutic use .
Synthesis Analysis
Glucuronidation is a common metabolic route for many drugs and other xenobiotics . The glucuronide metabolites of drugs typically have limited cell membrane permeability and subsequently, their distribution and excretion from the human body requires transport proteins .
Molecular Structure Analysis
The molecular weight of Tipranavir beta-D-Glucuronide is 782.81 and its molecular formula is C37H37D4F3N2O11S .
Chemical Reactions Analysis
Glucuronidation by the human UDP-glucuronosyltransferase (UGT) family of enzymes is important in the metabolic fate of many drugs and other xenobiotics . UGT activity results in the conjugation of glucuronic acid to substrates containing sulfhydryl, hydroxyl, aromatic amino, or carboxylic acid moieties .
Applications De Recherche Scientifique
Proteomics Research
Tipranavir beta-D-Glucuronide is a product used in proteomics research . Proteomics is a large-scale study of proteins, particularly their structures and functions. This compound could be used in the analysis of protein expression, interactions, and modifications.
β-Glucuronidase Activity Detection
β-Glucuronidase (β-GLU) is a hydrolase that is widely distributed in mammalian tissues, body fluids, and microbiota . Abnormal changes of β-GLU activity are often correlated with the occurrence of diseases and deterioration of water quality . Therefore, detection of β-GLU activity is of great significance in biomedicine and environmental health such as cancer diagnosis and water monitoring . Tipranavir beta-D-Glucuronide, as a glucuronide, could potentially be used in the development of sensing strategies for the detection of β-GLU activity.
Mécanisme D'action
Target of Action
Tipranavir beta-D-Glucuronide primarily targets the HIV-1 protease , an enzyme crucial for the life cycle of the HIV-1 virus . This enzyme is responsible for the proteolytic cleavage of the viral polyprotein precursors into individual functional proteins found in infectious HIV-1 .
Mode of Action
Tipranavir beta-D-Glucuronide, a non-peptidic HIV-1 protease inhibitor, inhibits the processing of the viral Gag and Gag-Pol polyproteins in HIV-1 infected cells . This prevents the formation of mature virions, thereby disrupting the replication of the virus . The compound achieves this by binding to the active site of the protease enzyme with fewer hydrogen bonds than peptidic protease inhibitors, which results in increased flexibility, allowing it to fit into the active site of the enzyme in viruses that have become resistant to other protease inhibitors .
Biochemical Pathways
The primary biochemical pathway affected by Tipranavir beta-D-Glucuronide is the HIV-1 life cycle . By inhibiting the HIV-1 protease, the compound prevents the cleavage of viral polyproteins, which are necessary for the assembly of new infectious virus particles . This disruption in the viral life cycle prevents the spread of the virus to new host cells.
Pharmacokinetics
The pharmacokinetics of Tipranavir involves absorption, distribution, metabolism, and excretion (ADME). Tipranavir is extensively protein-bound (>99.9%) . It is metabolized in the liver, primarily via the CYP3A4 isoenzyme . The compound is excreted mainly in the feces, with a small amount excreted in the urine . The half-life of Tipranavir in adults is approximately 5-6 hours .
Result of Action
The primary result of Tipranavir beta-D-Glucuronide’s action is the inhibition of HIV-1 replication . By preventing the formation of mature virions, the compound effectively reduces the viral load in HIV-1 infected individuals . This can lead to a delay in the progression of HIV-1 infection and the onset of AIDS.
Action Environment
The action of Tipranavir beta-D-Glucuronide can be influenced by various environmental factors. For instance, the presence of other drugs can affect its efficacy due to potential drug-drug interactions . Tipranavir is both an inhibitor and inducer of cytochrome P450, with significant potential for drug-drug interactions . Therefore, it must be used cautiously when administered to patients who are receiving other drugs. Furthermore, the compound must be administered with food for optimal absorption .
Safety and Hazards
Propriétés
IUPAC Name |
(3S,4S,5S,6S)-3,4,5-trihydroxy-6-[[(2R)-6-oxo-2-(2-phenylethyl)-2-propyl-5-[(1R)-1-[3-[[5-(trifluoromethyl)pyridin-2-yl]sulfonylamino]phenyl]propyl]-3H-pyran-4-yl]oxy]oxane-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H41F3N2O11S/c1-3-16-36(17-15-21-9-6-5-7-10-21)19-26(51-35-31(45)29(43)30(44)32(52-35)33(46)47)28(34(48)53-36)25(4-2)22-11-8-12-24(18-22)42-54(49,50)27-14-13-23(20-41-27)37(38,39)40/h5-14,18,20,25,29-32,35,42-45H,3-4,15-17,19H2,1-2H3,(H,46,47)/t25-,29+,30+,31+,32?,35-,36-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODSCYUCOVFARRF-VDCJWBPRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1(CC(=C(C(=O)O1)C(CC)C2=CC(=CC=C2)NS(=O)(=O)C3=NC=C(C=C3)C(F)(F)F)OC4C(C(C(C(O4)C(=O)O)O)O)O)CCC5=CC=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@]1(CC(=C(C(=O)O1)[C@H](CC)C2=CC(=CC=C2)NS(=O)(=O)C3=NC=C(C=C3)C(F)(F)F)O[C@H]4[C@H]([C@H]([C@@H](C(O4)C(=O)O)O)O)O)CCC5=CC=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H41F3N2O11S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
778.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tipranavir beta-D-Glucuronide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


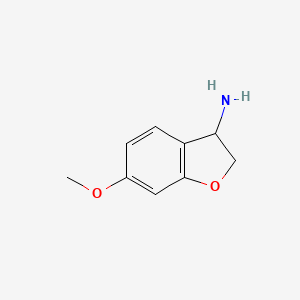

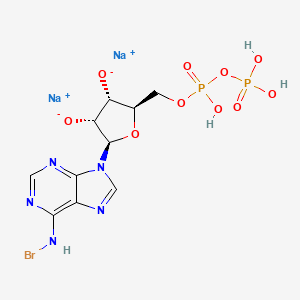
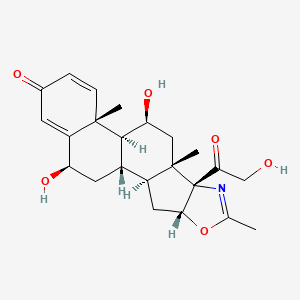

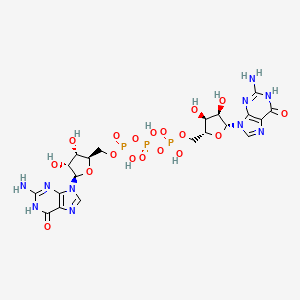
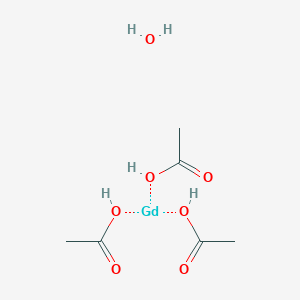
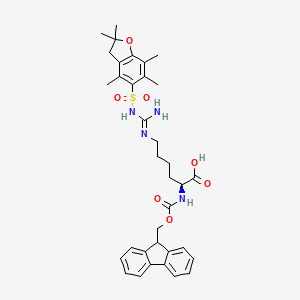
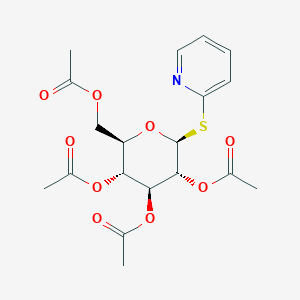

![N-[(1S,2S)-1-hydroxy-3-morpholin-4-yl-1-phenylpropan-2-yl]decanamide](/img/structure/B1140844.png)